ethyl 1-[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetyl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-[N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-4-piperidinecarboxylate is a complex organic compound with a unique structure that includes a piperidine ring, sulfonyl group, and ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetyl]piperidine-4-carboxylate typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and esterification. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Ethyl 1-[N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-4-piperidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and piperidine ring play crucial roles in binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate
- Ethyl 1-{N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}-4-piperidinecarboxylate
Uniqueness
Ethyl 1-[N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-4-piperidinecarboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications.
Properties
IUPAC Name |
ethyl 1-[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O6S/c1-5-33-25(29)20-12-14-26(15-13-20)24(28)17-27(21-9-6-18(2)7-10-21)34(30,31)23-16-19(3)8-11-22(23)32-4/h6-11,16,20H,5,12-15,17H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLBDEPUWUIDDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=C(C=CC(=C3)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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